N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide
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Overview
Description
N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide: is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to an ethyl chain, which is further connected to a trichloronicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amine is then reacted with 2,4,6-trichloronicotinic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and solid-phase synthesis techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trichloronicotinamide moiety.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the trichloronicotinamide moiety can be obtained.
Deprotected Amine: Removal of the Boc group yields the free amine.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Material Science: May be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide would depend on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group to prevent unwanted reactions during synthesis, which is later removed to reveal the active amine.
Comparison with Similar Compounds
N-[2-(Boc-amino)ethyl]nicotinamide: Similar structure but without the chlorine atoms.
N-[2-(Boc-amino)ethyl]-2,4-dichloronicotinamide: Similar but with one less chlorine atom.
Uniqueness: The presence of three chlorine atoms in the trichloronicotinamide moiety makes N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide unique, potentially offering different reactivity and biological activity compared to its less chlorinated analogs.
Properties
Molecular Formula |
C13H16Cl3N3O3 |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2,4,6-trichloropyridine-3-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-13(2,3)22-12(21)18-5-4-17-11(20)9-7(14)6-8(15)19-10(9)16/h6H,4-5H2,1-3H3,(H,17,20)(H,18,21) |
InChI Key |
OMGFLGWQDTWXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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